Fungicidal Activity Ranking: 2-Ethyl-2-hexenal Outperforms Its Saturated Aldehyde and Alcohol Analogs
In a comparative study evaluating antifungal efficacy against multiple fungal species, a clear rank order of fungicidal activity was established among structurally related derivatives of 2-ethyl-2-hexenal. The parent α,β-unsaturated aldehyde demonstrated superior fungicidal potency relative to its saturated aldehyde counterpart and its corresponding alcohol derivative [1].
| Evidence Dimension | Fungicidal activity ranking (relative potency) |
|---|---|
| Target Compound Data | 2-ethylhex-2-en-1-al (2-ethyl-2-hexenal): third highest activity among five tested derivatives |
| Comparator Or Baseline | enolacetate of 2-ethylhex-2-en-1-al (rank 1, highest) > 2-ethylhex-2-enoic acid (rank 2) > 2-ethylhex-2-en-1-al (rank 3) > 2-ethylhex-2-en-1-ol (rank 4, lowest) |
| Quantified Difference | Unsaturated aldehyde (target) exhibits higher activity than its saturated analog and the corresponding unsaturated alcohol; saturated analogs were less efficient than unsaturated ones |
| Conditions | Fungi tested via gaseous phase and suspension exposure methods; Journal of Basic Microbiology, 1986 study |
Why This Matters
For agricultural preservation applications, selecting 2-ethyl-2-hexenal over the less active saturated analog or alcohol derivative provides higher fungicidal efficacy at equivalent concentrations, potentially reducing application rates and cost-in-use.
- [1] Casperson, G., Banasiak, L., Lyr, H., and Sunkel, M. (1986). Wirkung von 2‐Ethyl‐2‐en‐l‐al und verwandter Verbindungen auf Wachstum und Ultrastruktur von Pilzen. Journal of Basic Microbiology, 26(5): 259-269. DOI: 10.1002/jobm.3620260502. View Source
